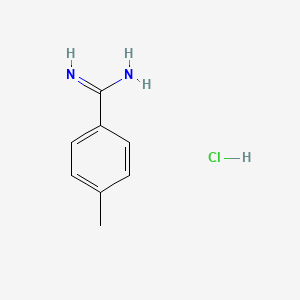

4-Methylbenzamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30577. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDUPZAXNYELOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18465-11-7 (Parent) |

Source

|

| Record name | 4-Toluamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80212644 |

Source

|

| Record name | 4-Toluamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-27-8 |

Source

|

| Record name | Benzenecarboximidamide, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6326-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Toluamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylbenzamidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AD6HT2FNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylbenzamidine Hydrochloride: A Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action for 4-Methylbenzamidine hydrochloride, a well-characterized inhibitor of serine proteases. The document details its molecular interactions, presents quantitative inhibitory data, outlines relevant experimental procedures, and visualizes its effects on physiological pathways.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] Its mechanism is rooted in its structural mimicry of the side chains of arginine and lysine, which are the natural substrates for these enzymes.

The core of its inhibitory action lies in the interaction between its positively charged benzamidine group and the negatively charged aspartate residue (Asp189) at the base of the enzyme's S1 specificity pocket.[3] This high-affinity electrostatic interaction allows the inhibitor to occupy the active site, thereby physically blocking the access and binding of the natural substrate.[3][4] The inhibition is competitive because the inhibitor and the substrate compete for the same binding site. The 4-methyl group on the benzene ring contributes to the hydrophobic interactions within the binding pocket, which can influence the inhibitor's potency and selectivity against different proteases.

Figure 1: Competitive inhibition by 4-Methylbenzamidine.

Quantitative Data: Inhibitory Potency

The efficacy of 4-Methylbenzamidine and its parent compound, Benzamidine, has been quantified against several key serine proteases. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, where a lower value indicates higher potency.

| Inhibitor | Target Enzyme | Kᵢ (μM) | Reference |

| Benzamidine HCl | Trypsin | 21 | [5] |

| Benzamidine HCl | Tryptase | 20 | [5] |

| Benzamidine HCl | Thrombin | 320 | [5] |

| Benzamidine HCl | Plasmin | 350 | [6][7] |

| Benzamidine HCl | uPA | 97 | [5] |

| Benzamidine HCl | Factor Xa | 110 | [5] |

| Benzamidine HCl | tPA | 750 | [5] |

Experimental Protocol: Determining Inhibitory Constant (Kᵢ)

A common method to determine the Kᵢ of a competitive inhibitor is through enzyme kinetic studies using a chromogenic substrate. The following protocol outlines a typical assay for measuring the inhibition of trypsin by this compound.

Objective: To determine the Kᵢ of this compound against bovine trypsin.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) substrate[8]

-

This compound

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[9]

-

96-well microplate

-

Microplate spectrophotometer

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in cold buffer.

-

Prepare a stock solution of this compound in buffer. Create a serial dilution to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the buffer to create a range of substrate concentrations.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing fixed concentrations of trypsin and varying concentrations of both the inhibitor (4-Methylbenzamidine) and the substrate (BAPNA). Include controls with no inhibitor.

-

Add buffer, inhibitor solution, and trypsin solution to the wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.[10]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the BAPNA substrate solution to all wells.

-

Immediately place the plate in a microplate reader set to the same temperature.

-

Measure the rate of p-nitroaniline production by monitoring the increase in absorbance at 405-410 nm over time.[8]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot.

-

Generate a Lineweaver-Burk or Dixon plot to visualize the competitive inhibition pattern.

-

Perform a non-linear regression fit of the velocity data to the Michaelis-Menten equation for competitive inhibition to calculate the Kᵢ value.

-

Figure 2: Experimental workflow for Kᵢ determination.

Impact on Signaling Pathways

By inhibiting specific serine proteases, this compound can modulate entire biological cascades. A prime example is the blood coagulation pathway, where serine proteases like Thrombin and Factor Xa are critical components. Inhibition of these enzymes disrupts the cascade, preventing the formation of a fibrin clot. This makes such inhibitors valuable tools for research in thrombosis and hemostasis.

Figure 3: Disruption of the coagulation cascade by a serine protease inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scielo.br [scielo.br]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

The Biochemical Role of 4-Methylbenzamidine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of its Application as a Serine Protease Inhibitor in Research and Development

Introduction

4-Methylbenzamidine hydrochloride is a synthetic, small molecule inhibitor widely utilized in biochemistry and pharmaceutical research.[1] Structurally, it is a derivative of benzamidine, featuring a methyl group at the para position of the phenyl ring. This modification influences its binding affinity and specificity towards its primary targets: serine proteases. This technical guide provides a comprehensive overview of the biochemical uses of this compound, with a focus on its mechanism of action, quantitative inhibitory data, experimental protocols, and its application in studying critical signaling pathways.

Core Function: Inhibition of Serine Proteases

The principal biochemical application of this compound is as a competitive inhibitor of serine proteases.[1] These enzymes are characterized by a highly reactive serine residue in their active site and play crucial roles in numerous physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.

This compound exerts its inhibitory effect by binding to the active site of serine proteases, specifically interacting with the aspartate residue (Asp189) located at the bottom of the S1 specificity pocket. This interaction is facilitated by the positively charged amidinium group of the inhibitor, which mimics the side chains of natural substrates like arginine and lysine. The binding is reversible and competitive, meaning that the inhibitor and the natural substrate compete for the same binding site on the enzyme.

Quantitative Inhibition Data

The inhibitory potency of this compound and its parent compound, benzamidine, has been quantified against several key serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Comments |

| Benzamidine | Trypsin | 11.2 µM - 19 µM[2][3] | A well-established competitive inhibitor. |

| Benzamidine | Acrosin | 4 µM[2] | A serine protease involved in fertilization. |

| Benzamidine Derivatives | Thrombin | Varies | Binding is influenced by the hydrophobicity of the substituent. p-Methylbenzamidine shows stronger binding than benzamidine.[4] |

| Benzamidine Derivatives | Plasmin | Varies | Binding is affected by electron donation from the substituent and its hydrophobicity.[1] |

| Benzamidine Derivatives | Tryptase | Varies | Benzamidine derivatives have been studied as tryptase inhibitors.[5] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below are representative protocols for determining the inhibitory activity of this compound against trypsin and thrombin.

Protocol 1: Trypsin Inhibition Assay using a Chromogenic Substrate

This protocol is adapted from established methods for measuring trypsin activity and inhibition.[6][7][8]

Objective: To determine the inhibition constant (Ki) of this compound for bovine trypsin.

Materials:

-

Bovine Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405-410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl.

-

Prepare a stock solution of this compound in Tris buffer.

-

Prepare a stock solution of L-BAPNA in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of this compound to the wells.

-

Add a fixed concentration of trypsin to each well containing the inhibitor and to control wells (no inhibitor).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the L-BAPNA substrate to all wells.

-

-

Data Acquisition:

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline release is directly proportional to the trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.

-

Determine the type of inhibition and the Ki value by plotting the data using methods such as the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Protocol 2: Thrombin Activity Assay using a Chromogenic Substrate

This protocol is based on standard methods for assessing thrombin activity.[9][10][11][12]

Objective: To evaluate the inhibitory effect of this compound on human thrombin activity.

Materials:

-

Human Thrombin

-

This compound

-

Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)

-

Tris buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human thrombin in a suitable buffer.

-

Prepare a stock solution of this compound in Tris buffer.

-

Prepare a working solution of the chromogenic substrate S-2238 in water.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris buffer.

-

Add the thrombin solution to the wells.

-

Add various concentrations of this compound to the test wells.

-

-

Reaction Initiation:

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the S-2238 substrate solution to each well.

-

-

Data Measurement:

-

Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.

-

-

Analysis:

-

Calculate the percent inhibition for each concentration of this compound compared to the uninhibited control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Application in Signaling Pathway Elucidation

This compound serves as a valuable tool for dissecting signaling pathways that are regulated by serine proteases. Its ability to block the activity of specific proteases allows researchers to investigate the downstream consequences of that inhibition.

The Coagulation Cascade

The blood coagulation cascade is a prime example of a process heavily reliant on a series of serine protease activations. Thrombin (Factor IIa) is a key serine protease in this cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.

By inhibiting thrombin, this compound can be used to study the effects of blocking the final stages of the coagulation cascade. This is relevant in research aimed at developing new antithrombotic agents.

Protease-Activated Receptor (PAR) Signaling

Thrombin also functions as a signaling molecule by activating a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR-1.[13][14][15][16][17] Activation of PAR-1 by thrombin involves the cleavage of the receptor's N-terminal domain, which then acts as a tethered ligand to initiate intracellular signaling cascades.[18][19] These pathways are involved in processes like platelet activation, inflammation, and vascular responses.

This compound can be employed to prevent the thrombin-mediated activation of PAR-1, allowing researchers to isolate and study the cellular events that are specifically triggered by this signaling pathway.

Experimental Workflow for Investigating PAR-1 Signaling Inhibition

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on thrombin-induced PAR-1 signaling.

Conclusion

This compound is a potent and versatile tool in biochemical and pharmacological research. Its well-characterized role as a competitive inhibitor of serine proteases makes it an invaluable reagent for studying the function of these enzymes in complex biological systems. The ability to selectively block the activity of proteases like trypsin and thrombin allows for the detailed investigation of their roles in physiological processes such as blood coagulation and cellular signaling through protease-activated receptors. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of serine protease biology and the development of novel therapeutics.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scielo.br [scielo.br]

- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. library.aocs.org [library.aocs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. diapharma.com [diapharma.com]

- 11. benchchem.com [benchchem.com]

- 12. diapharma.com [diapharma.com]

- 13. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure, function and pathophysiology of protease activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylbenzamidine hydrochloride. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize this compound in their work. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application.

Introduction

This compound is a versatile organic compound widely recognized for its role as a competitive inhibitor of serine proteases.[1] This property makes it an invaluable tool in biochemical research and pharmaceutical development, particularly in studies related to enzyme kinetics, regulation, and the development of therapeutic agents targeting diseases involving excessive protease activity.[1] Its stability and solubility in aqueous solutions further enhance its utility in various experimental settings.[1]

Chemical Structure and Identification

This compound is the hydrochloride salt of 4-methylbenzamidine. The presence of the amidine group is crucial for its biological activity, allowing it to interact with the active sites of serine proteases.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-methylbenzenecarboximidamide;hydrochloride |

| Synonyms | 4-Toluamidine hydrochloride, p-Toluamidine hydrochloride, 4-Methylbenzene-1-carboximidamide hydrochloride |

| CAS Number | 6326-27-8 |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol [2] |

| InChI Key | MTDUPZAXNYELOU-UHFFFAOYSA-N |

| SMILES | Cl.Cc1ccc(cc1)C(N)=N |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental work.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to almost white crystalline powder[3] |

| Melting Point | 211-214 °C[4] |

| Boiling Point | 225 °C at 760 mmHg[4] |

| Solubility | Soluble in methanol[3] |

| pKa | Data not available |

| Stability | Stable under recommended storage conditions. Hygroscopic. |

| Storage | Store in a cool, dry place, under an inert atmosphere. Recommended storage at room temperature. |

Spectroscopic Data

-

Infrared (IR) Spectrum (of 4-methylbenzamide): The IR spectrum of 4-methylbenzamide would show characteristic peaks for the aromatic ring, the methyl group, and the amide group (C=O and N-H stretching).[5][6]

-

¹H NMR Spectrum (of 4-methylbenzamide): The ¹H NMR spectrum of 4-methylbenzamide would exhibit signals corresponding to the aromatic protons, the methyl protons, and the amide protons.[6][7]

Reactivity and Stability

This compound is generally stable but should be handled with care. It is sensitive to moisture and should be stored in a tightly sealed container. As a hydrochloride salt, it can react with strong bases to liberate the free base, 4-methylbenzamidine.

Synthesis

A common method for the synthesis of amidine hydrochlorides is the Pinner reaction.[8][9] This reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the corresponding amidine hydrochloride.[8][10]

Applications

The primary application of this compound is as a reversible, competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[1] This inhibitory activity is leveraged in various research and development areas:

-

Biochemical Research: Used to study the kinetics and mechanisms of serine proteases.[1]

-

Drug Development: Serves as a scaffold or starting material for the design of more potent and selective protease inhibitors for therapeutic use.[1]

-

Protein Purification: Employed in affinity chromatography to purify serine proteases.

-

Diagnostic Assays: Utilized in the development of diagnostic tools for diseases associated with protease dysregulation.[1]

Experimental Protocols

The melting point of a compound is a crucial indicator of its purity.

-

Objective: To determine the melting point range of this compound.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded. This range is the melting point.

-

-

Note: A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

This protocol outlines a general procedure to determine the inhibitory effect of this compound on a serine protease like trypsin.

-

Objective: To determine the IC₅₀ or Kᵢ of this compound for a specific serine protease.

-

Materials:

-

Serine protease (e.g., trypsin) solution of known concentration.

-

Chromogenic substrate specific for the protease.

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

This compound stock solution.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

In a 96-well plate, the protease solution is added to each well containing different concentrations of the inhibitor.

-

The plate is incubated for a specific period to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the chromogenic substrate to each well.

-

The absorbance is measured at a specific wavelength over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

This technical guide provides a solid foundation of information on this compound. For specific applications, it is always recommended to consult the relevant safety data sheets (SDS) and perform a thorough literature search for the most up-to-date protocols and safety information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 6326-27-8 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 6326-27-8 [chemnet.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-Methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 4-Methylbenzamidine hydrochloride. This compound is of significant interest in biochemical research and pharmaceutical development due to its role as a serine protease inhibitor.

Chemical Structure and Properties

This compound is the hydrochloride salt of 4-methylbenzamidine. The presence of the methyl group at the para position of the benzene ring and the amidinium hydrochloride group are key structural features that dictate its chemical and biological properties.

Chemical Structure:

-

Systematic Name: 4-Methylbenzenecarboximidamide hydrochloride

-

Molecular Formula: C₈H₁₁ClN₂

-

Molecular Weight: 170.64 g/mol

-

CAS Number: 6326-27-8

The structure consists of a toluene moiety substituted with a carboximidamidium chloride group at the 4-position.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 210-215 °C |

| Solubility | Soluble in water |

| Purity (typical) | ≥98% |

| Storage Conditions | 2-8°C, desiccated |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Pinner reaction, which involves the reaction of 4-methylbenzonitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by treatment with ammonia.[1][2][3]

Experimental Protocol: Pinner Synthesis

This protocol outlines the synthesis of this compound from 4-methylbenzonitrile.

Materials:

-

4-Methylbenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas

-

Anhydrous ammonia gas

Procedure:

-

Formation of the Imidate Ester Hydrochloride (Pinner Salt):

-

A solution of 4-methylbenzonitrile in anhydrous ethanol is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at low temperature until the formation of a precipitate (the ethyl 4-methylbenzimidate hydrochloride, or Pinner salt) is complete.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

-

Ammonolysis to form this compound:

-

The dried Pinner salt is suspended in anhydrous ethanol.

-

Anhydrous ammonia gas is passed through the suspension with stirring.

-

The reaction is monitored until the conversion to this compound is complete.

-

The resulting solid is filtered, washed with anhydrous diethyl ether, and dried to yield this compound.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amidinium group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -C(NH₂)₂) | ~7.8 | Doublet | 2H |

| Aromatic (meta to -C(NH₂)₂) | ~7.4 | Doublet | 2H |

| Amidinium (-NH₂) | ~9.0 - 9.5 | Broad singlet | 4H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Amidinium (-C(NH₂)₂) | ~165 |

| Aromatic (C-ipso) | ~128 |

| Aromatic (C-ortho) | ~129 |

| Aromatic (C-meta) | ~130 |

| Aromatic (C-para) | ~145 |

| Methyl (-CH₃) | ~21 |

Predicted FTIR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amidinium) | 3300 - 3100 | Strong, broad |

| C=N stretch (amidinium) | 1680 - 1650 | Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (methyl) | 2980 - 2850 | Medium |

| C=C stretch (aromatic) | 1600, 1475 | Medium |

| N-H bend (amidinium) | 1620 - 1550 | Medium |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, 4-Methylbenzamidine will likely show a molecular ion peak corresponding to the free base (m/z ≈ 134). The fragmentation pattern is expected to involve the loss of ammonia and other characteristic fragments.

Table 5: Predicted Mass-to-Charge Ratios (m/z) of Major Fragments

| Fragment Ion | Predicted m/z |

| [C₈H₁₀N₂]⁺ (Molecular ion of free base) | 134 |

| [C₈H₇N]⁺ (Loss of NH₃) | 117 |

| [C₇H₇]⁺ (Toluene cation) | 91 |

Biological Activity: Inhibition of Serine Proteases

This compound is a competitive inhibitor of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, digestion, and inflammation.

Mechanism of Action

The amidinium group of 4-methylbenzamidine is positively charged at physiological pH and can form strong ionic interactions with the negatively charged aspartate residue in the S1 pocket of many serine proteases. The methyl group at the para-position can also contribute to binding through hydrophobic interactions within the active site. By binding to the active site, this compound prevents the natural substrate from accessing the catalytic triad (serine, histidine, and aspartate), thereby inhibiting the enzyme's proteolytic activity.

Signaling Pathway of Serine Protease Inhibition:

Caption: Mechanism of competitive inhibition of serine proteases.

Conclusion

This compound is a valuable tool for researchers in the fields of biochemistry and drug discovery. Its well-defined chemical structure and its ability to act as a competitive inhibitor of serine proteases make it a useful compound for studying enzyme kinetics and for developing novel therapeutic agents. This guide provides essential technical information to support its application in a research and development setting.

References

4-Methylbenzamidine Hydrochloride: A Technical Guide to its Function as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. It is a derivative of benzamidine, a well-characterized inhibitor of this class of enzymes. Serine proteases are a large family of proteolytic enzymes characterized by the presence of a highly reactive serine residue in their active site. They play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development and characterization of serine protease inhibitors are of significant interest in both basic research and therapeutic drug development.

This technical guide provides an in-depth overview of this compound as a serine protease inhibitor, covering its mechanism of action, inhibitory constants against various serine proteases, a detailed experimental protocol for its characterization, and its potential applications in modulating serine protease-mediated signaling pathways.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor. This mechanism is characterized by the inhibitor reversibly binding to the active site of the enzyme, the same site to which the natural substrate binds. The amidinium group of 4-Methylbenzamidine mimics the positively charged side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This structural similarity allows it to fit into the S1 specificity pocket of the enzyme's active site.

By occupying the active site, this compound prevents the substrate from binding, thereby inhibiting the enzymatic reaction. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration. At a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the enzyme's active site, and the reaction can approach its normal maximum velocity (Vmax). However, the presence of the competitive inhibitor increases the apparent Michaelis constant (Km), meaning that a higher substrate concentration is required to achieve half of Vmax.

Mechanism of competitive inhibition by this compound.

Quantitative Data: Inhibition Constants

The inhibitory potency of a compound is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While specific Ki values for this compound are not extensively reported in publicly available literature, data for its parent compound, benzamidine, provide a strong indication of its inhibitory profile. The addition of a methyl group at the para position is known to influence the hydrophobicity and electronic properties of the benzamidine scaffold, which can affect its binding affinity for different proteases. For instance, one study suggested that p-methylbenzamidine has a higher binding affinity for thrombin compared to the unsubstituted benzamidine.

The following table summarizes the reported Ki values for benzamidine against several key serine proteases.

| Serine Protease | Ki (µM) for Benzamidine | Reference(s) |

| Trypsin | 35 | [1] |

| Plasmin | 350 | [1] |

| Thrombin | 220 | [1] |

Note: This data is for the parent compound, benzamidine. The Ki values for this compound may vary.

Experimental Protocols: Serine Protease Inhibition Assay

The following is a detailed, generalized protocol for determining the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.

Objective: To determine the inhibition constant (Ki) of this compound for trypsin.

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

This compound

-

Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

Prepare a stock solution of the chromogenic substrate (BAPNA) in DMSO.

-

Prepare the assay buffer (Tris-HCl with CaCl2).

-

-

Assay Setup:

-

In a 96-well microplate, set up a series of reactions with varying concentrations of the inhibitor. Each concentration should be tested in triplicate.

-

Include control wells:

-

Enzyme + Substrate (No inhibitor)

-

Substrate only (Blank)

-

Enzyme only (Enzyme blank)

-

-

To each well, add the assay buffer.

-

Add the desired volume of the this compound stock solution to the respective wells to achieve a range of final concentrations. Add the same volume of DMSO to the control wells.

-

Add the trypsin solution to all wells except the substrate blank.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement of Reaction:

-

Initiate the enzymatic reaction by adding the chromogenic substrate (BAPNA) to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The product of BAPNA hydrolysis, p-nitroaniline, is yellow and absorbs at this wavelength.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance per minute) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Correct the velocities by subtracting the rate of the blank (substrate only).

-

Plot the reaction velocity against the inhibitor concentration.

-

To determine the Ki value and the type of inhibition, perform a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) at different fixed inhibitor concentrations. For competitive inhibition, the Lineweaver-Burk plots will show a series of lines with different slopes that intersect at the y-axis.

-

Experimental workflow for a serine protease inhibition assay.

Application in Signaling Pathways

Serine proteases are key activators of specific signaling pathways, notably through the cleavage and activation of Proteinase-Activated Receptors (PARs). PARs are a family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular domain, which unmasks a tethered ligand that then binds to and activates the receptor. This initiates downstream signaling cascades involved in processes like inflammation, coagulation, and cell proliferation.

Inhibitors like this compound can be valuable tools to dissect these pathways. By blocking the activity of the upstream serine protease (e.g., thrombin, trypsin), the inhibitor can prevent PAR activation and the subsequent cellular responses. This allows researchers to study the specific roles of these proteases in various physiological and pathological contexts.

References

An In-depth Technical Guide on the Target Enzyme Specificity of 4-Methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases. This technical guide provides a comprehensive overview of its target enzyme specificity, focusing on its inhibitory activity against key enzymes such as trypsin, thrombin, and plasmin. Detailed experimental protocols for assessing enzyme inhibition are provided, along with a summary of available quantitative data. Furthermore, this guide visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and its potential applications in research and drug development.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Their activity is tightly regulated, and dysregulation is implicated in various pathological conditions. Consequently, the development of specific inhibitors for serine proteases is a significant area of research in medicine and pharmacology.

4-Methylbenzamidine, a derivative of benzamidine, belongs to a class of compounds known for their ability to competitively inhibit serine proteases. The positively charged amidinium group of benzamidine and its derivatives mimics the side chains of arginine and lysine, allowing them to bind to the S1 pocket of trypsin-like serine proteases. This guide focuses specifically on the 4-methyl derivative, exploring its target specificity and the methodologies used to characterize its inhibitory properties.

Target Enzyme Specificity

This compound is recognized as a potent inhibitor of several serine proteases. Its primary targets include enzymes with a preference for cleaving peptide bonds after basic amino acid residues.

Primary Targets

-

Trypsin: As a classic trypsin-like serine protease, trypsin is a primary target for 4-methylbenzamidine. The methyl group at the 4-position of the benzene ring can influence the binding affinity and specificity compared to the parent benzamidine molecule.

-

Thrombin: A key enzyme in the blood coagulation cascade, thrombin is another important target. Inhibition of thrombin is a major focus for the development of anticoagulant therapies.[1]

-

Plasmin: This enzyme is the main effector of fibrinolysis, the process of dissolving blood clots. Inhibition of plasmin can have implications for controlling bleeding.

Other Potential Targets

Studies on substituted benzamidines suggest that 4-methylbenzamidine may also inhibit other serine proteases, including:

-

Tryptase [2]

-

Urokinase-type Plasminogen Activator (uPA) [2]

-

Factor Xa [2]

-

Tissue-type Plasminogen Activator (tPA) [2]

-

Complement C1s: A component of the complement system involved in the immune response.[3]

Quantitative Data on Enzyme Inhibition

Table 1: Inhibition Constants (Ki) of Benzamidine against Various Serine Proteases

| Enzyme | Ki (μM) | Source |

| Tryptase | 20 | [2] |

| Trypsin | 19 - 21 | [2][5] |

| Urokinase-type Plasminogen Activator (uPA) | 97 | [2] |

| Factor Xa | 110 | [2] |

| Thrombin | 220 - 320 | [2][] |

| Plasmin | 350 | [] |

| Tissue-type Plasminogen Activator (tPA) | 750 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of compounds like this compound.

General Workflow for Enzyme Inhibition Assay

This workflow outlines the general steps for determining the inhibitory potency of a compound against a target enzyme.

General workflow for an enzyme inhibition assay.

Detailed Protocol for Trypsin Inhibition Assay (Chromogenic Substrate Method)

This protocol is adapted from standard procedures for measuring trypsin activity and its inhibition.[7][8][9]

Materials:

-

Bovine Pancreatic Trypsin

-

This compound (or other inhibitor)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl. Dilute to the desired working concentration in Tris-HCl buffer just before use.

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Tris-HCl buffer to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of BAPNA in DMSO and dilute to the final working concentration in pre-warmed Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to designated wells:

-

Blank: Buffer only.

-

Control (No Inhibitor): Trypsin solution and buffer.

-

Inhibitor: Trypsin solution and the desired concentration of this compound.

-

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the BAPNA solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 405-410 nm over time. The rate of increase in absorbance is proportional to the trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis constant (Km) of the substrate is known.

-

Detailed Protocol for Thrombin Inhibition Assay (Chromogenic Substrate Method)

This protocol is a standard method for assessing thrombin inhibition.[4][10][11][12][13]

Materials:

-

Human α-Thrombin

-

This compound (or other inhibitor)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Thrombin assay buffer (e.g., Tris-HCl buffer with physiological saline and a carrier protein like BSA)

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in assay buffer. Dilute to the working concentration before the assay.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

-

Prepare the chromogenic substrate solution in the assay buffer.

-

-

Assay Setup:

-

Add the diluted inhibitor solutions to the wells of a 96-well plate.

-

Add the thrombin solution to all wells except the blank.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Start the reaction by adding the chromogenic substrate to all wells.

-

Monitor the change in absorbance at the appropriate wavelength for the chosen substrate over time using a microplate reader.

-

-

Data Analysis:

-

Follow the same data analysis steps as described for the trypsin inhibition assay to determine the % inhibition, IC50, and Ki values.

-

Signaling Pathways

The primary targets of this compound, trypsin and thrombin, are key activators of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Inhibition of these proteases can, therefore, modulate PAR-mediated signaling.

Thrombin-Mediated PAR1 Signaling Pathway

Thrombin is a potent activator of PAR1. Cleavage of the N-terminal domain of PAR1 by thrombin exposes a new N-terminus that acts as a tethered ligand, leading to the activation of downstream signaling cascades.[1][14][15][16][17]

Thrombin-mediated PAR1 signaling cascade.

Trypsin-Mediated PAR2 Signaling Pathway

Trypsin is a primary activator of PAR2. Similar to PAR1 activation, trypsin cleaves the N-terminus of PAR2, initiating intracellular signaling that is often associated with inflammation and cellular proliferation.[3][15][18][19][20][21]

Trypsin-mediated PAR2 signaling pathway.

Conclusion

This compound is a competitive inhibitor of trypsin-like serine proteases, with primary targets including trypsin, thrombin, and plasmin. While specific quantitative inhibition data for this particular derivative is limited, its activity can be inferred from studies on the parent compound, benzamidine, and related derivatives. The provided experimental protocols offer a robust framework for characterizing its inhibitory profile. By targeting key enzymes in physiological pathways such as blood coagulation and inflammation, this compound serves as a valuable tool for researchers and a potential lead compound in the development of novel therapeutics. Further studies are warranted to fully elucidate its specific inhibitory constants and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. scribd.com [scribd.com]

- 8. protocols.io [protocols.io]

- 9. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. coachrom.com [coachrom.com]

- 13. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methylbenzamidine Hydrochloride

CAS Number: 6326-27-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylbenzamidine hydrochloride, a versatile molecule widely utilized in biochemical research and pharmaceutical development. This document collates available physicochemical data, details its primary biological activity as a serine protease inhibitor, and outlines relevant experimental protocols.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] Its stability and solubility in aqueous solutions make it a convenient reagent for various experimental settings.[2] Key physicochemical properties are summarized in the table below. While qualitative solubility information is available, specific quantitative data in common laboratory solvents is not readily found in the reviewed literature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClN₂ | |

| Molecular Weight | 170.64 g/mol | |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 213-217 °C | [1] |

| Purity | >98.0% (HPLC) | [1] |

| Solubility in Methanol | Soluble | |

| Solubility in Water | Soluble in aqueous solutions | [2] |

| Solubility in Ethanol | Data not available | |

| Solubility in DMSO | Data not available | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

Biological Activity: Serine Protease Inhibition

This compound is recognized as a potent inhibitor of serine proteases, a broad family of enzymes crucial in numerous physiological and pathological processes.[2][3] Its inhibitory activity makes it a valuable tool in studies related to enzyme kinetics, regulation, and for preventing proteolysis in experimental samples.[3][4]

While specific inhibition constants (Ki) for this compound against a wide range of serine proteases are not extensively documented in the available literature, data for the closely related parent compound, benzamidine, provides insight into its likely targets. The inhibitory action of substituted benzamidines is influenced by the hydrophobic and electronic properties of the substituents.[5]

Table of Inhibition Constants (Ki) for the Related Compound Benzamidine

| Enzyme | Organism | Ki (µM) | Source(s) |

| Trypsin | Bovine | 19 | [6] |

| Plasmin | Human | 350 | [3] |

| Thrombin | Human | 220 | [3] |

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride.[7][8] The reaction proceeds through the formation of an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.[7]

General Protocol Outline:

-

Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is passed through a solution of 4-methylbenzonitrile in an anhydrous alcohol (e.g., ethanol). This reaction is typically carried out at low temperatures to prevent the thermodynamically unstable imidium chloride salt from rearranging.[7][8]

-

Ammonolysis: The resulting Pinner salt is then reacted with ammonia to form 4-methylbenzamidine.

-

Salt Formation and Isolation: The product is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated and purified, often by recrystallization.

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature. The provided outline is based on the general principles of the Pinner reaction.[7][8]

Trypsin Inhibition Assay

This protocol outlines a general method to determine the inhibitory effect of this compound on trypsin activity using a spectrophotometric assay.

Materials:

-

Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)

-

This compound stock solution (concentration to be determined based on expected Ki)

-

Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE, or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - BAPNA)

-

Assay buffer (e.g., Tris-HCl or sodium phosphate buffer at optimal pH for trypsin, typically pH 7.5-8.5)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a series of test tubes or a 96-well plate, prepare reaction mixtures containing the assay buffer, varying concentrations of this compound, and a fixed concentration of the trypsin solution. Include control reactions with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixtures for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding to occur.

-

Initiation of Reaction: Add the substrate solution to each reaction to initiate the enzymatic reaction.

-

Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 253 nm for BAEE, 410 nm for BAPNA).

-

Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of this compound. The inhibition constant (Ki) can be determined by plotting the data using methods such as the Dixon plot or by non-linear regression analysis of the velocity versus substrate concentration data at different inhibitor concentrations.

Role in Cell Signaling

Serine proteases and their inhibitors are integral components of various cell signaling pathways, regulating processes from blood coagulation and inflammation to apoptosis and cell proliferation.[3][9][10][11] Protease-Activated Receptors (PARs), a family of G protein-coupled receptors, are a key example of how serine proteases can act as signaling molecules by cleaving the N-terminus of the receptor to expose a tethered ligand that initiates intracellular signaling cascades.[10][11]

While it is established that serine protease inhibitors can modulate these pathways, specific studies detailing the direct effects of this compound on particular signaling cascades, such as the MAPK pathway or apoptosis signaling, are not available in the reviewed scientific literature.[4][6][12][13][14][15][16][17][18][19] The general role of serine protease inhibitors in modulating these pathways is depicted in the following conceptual diagrams.

Applications in Research and Drug Development

The primary application of this compound stems from its function as a serine protease inhibitor. Its utility spans several areas of research and development:

-

Biochemical Research: It is an invaluable tool for studying the kinetics and mechanisms of serine proteases, as well as for preventing the degradation of proteins during purification and analysis.[2][3]

-

Pharmaceutical Development: As dysregulation of serine protease activity is implicated in numerous diseases, including cancer and inflammatory conditions, this compound and its derivatives serve as lead compounds in the development of novel therapeutics.[2]

-

Diagnostic Applications: It can be utilized in the development of diagnostic assays for diseases characterized by abnormal protease activity.[2]

Conclusion

This compound is a well-established serine protease inhibitor with significant utility in biochemical and pharmaceutical research. While its fundamental properties and primary mechanism of action are understood, this guide also highlights areas where further research is needed, particularly in the quantitative assessment of its solubility, the comprehensive profiling of its inhibitory activity against a broader range of proteases, and the elucidation of its specific effects on cellular signaling pathways. Such data would further enhance its application as a precise tool in research and as a scaffold for the development of targeted therapeutics.

References

- 1. Serine protease inhibitors and human wellbeing interplay: new insights for old friends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]

- 19. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylbenzamidine Hydrochloride: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 4-Methylbenzamidine hydrochloride, a serine protease inhibitor of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Data

This compound is a small molecule inhibitor with the chemical formula C₈H₁₁ClN₂. It is a white to almost white powder or crystalline solid.

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| CAS Number | 6326-27-8 |

| Appearance | White to Almost white powder/crystal |

| Purity | >98.0% (HPLC) |

| Melting Point | 213.0 to 217.0 °C |

Mechanism of Action: Serine Protease Inhibition

This compound functions as a competitive inhibitor of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. The benzamidine moiety of the inhibitor mimics the side chains of arginine or lysine, which are the natural substrates for many serine proteases. This structural similarity allows this compound to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting its catalytic activity.

Applications in Research and Drug Development

The inhibitory action of this compound on serine proteases makes it a valuable tool in several research areas:

-

Biochemical Research: It is used to study the structure and function of serine proteases and to elucidate their roles in biological pathways.

-

Drug Discovery: As dysregulation of serine protease activity is implicated in various diseases, including cardiovascular disorders, inflammatory conditions, and cancer, this compound and its derivatives serve as lead compounds for the development of novel therapeutic agents.

-

Proteomics: It can be used as a component of protease inhibitor cocktails to prevent the degradation of proteins during cell lysis and protein purification.

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles.[3][4] This process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), which is then converted to the amidine.

Workflow for the Synthesis of this compound:

Caption: Synthesis of 4-Methylbenzamidine HCl via the Pinner reaction.

Detailed Protocol:

-

Formation of the Pinner Salt: Dissolve 4-methylbenzonitrile in an anhydrous alcohol (e.g., ethanol) and cool the solution in an ice bath. Pass dry hydrogen chloride gas through the solution until saturation. The ethyl 4-methylbenzimidate hydrochloride (Pinner salt) will precipitate out of the solution.

-

Isolation of the Pinner Salt: Collect the precipitate by filtration and wash it with anhydrous ether to remove any unreacted starting materials. It is crucial to maintain anhydrous conditions as the Pinner salt is sensitive to moisture.

-

Ammonolysis: Suspend the dried Pinner salt in a solution of anhydrous ammonia in an appropriate solvent (e.g., ethanol). Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Isolation of the Product: After the reaction is complete, the ammonium chloride byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product with high purity.

Serine Protease Inhibition Assay (Example: Trypsin)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against trypsin using a chromogenic substrate.

Workflow for Trypsin Inhibition Assay:

Caption: General workflow for a trypsin inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Trypsin Stock Solution: Prepare a stock solution of trypsin (e.g., 20 nM) in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in the same buffer. A series of dilutions should be prepared to determine the IC₅₀ or Ki.

-

Substrate Stock Solution: Prepare a stock solution of a chromogenic trypsin substrate, such as Nα-p-tosyl-L-arginine methyl ester hydrochloride (TAME), at a concentration of 1 mM in the buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of the trypsin solution to each well.

-

Add varying concentrations of the this compound solution to the wells. Include control wells with buffer instead of the inhibitor.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 1 minute) to allow the inhibitor to bind to the enzyme.[4]

-

Initiate the reaction by adding the TAME substrate solution to all wells.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 247 nm for TAME) over time using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocity) from the linear portion of the absorbance versus time curves.

-

Plot the enzyme velocity against the inhibitor concentration to determine the IC₅₀ value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at different substrate concentrations and analyze the data using methods such as the Dixon plot or Cornish-Bowden plot.

-

Signaling Pathways

This compound can modulate signaling pathways that are regulated by serine proteases. Two prominent examples are the blood coagulation cascade and the fibrinolytic system.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving serine proteases (clotting factors) that leads to the formation of a fibrin clot. Key serine proteases in this pathway include thrombin (Factor IIa) and Factor Xa. By inhibiting these proteases, this compound can interrupt the cascade and prevent clot formation.

References

- 1. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of Trypsin Inhibition by 4-Methylbenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism, kinetics, and experimental determination of trypsin inhibition by 4-Methylbenzamidine hydrochloride. This document is intended to serve as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Executive Summary

Trypsin, a serine protease, plays a critical role in digestion and various physiological signaling pathways. Its proteolytic activity is a key target for therapeutic intervention in a range of diseases. This compound is a synthetic small molecule inhibitor of trypsin and other serine proteases. It functions as a competitive inhibitor, mimicking the natural substrates of trypsin, such as arginine and lysine. This guide will detail the principle of this inhibition, provide quantitative data for the closely related compound benzamidine, outline experimental protocols for determining inhibition constants, and illustrate the relevant biological and experimental workflows.

The Principle of Competitive Inhibition

This compound acts as a competitive inhibitor of trypsin. The core of this inhibitory action lies in the structural similarity of its benzamidine moiety to the side chains of arginine and lysine, the natural substrates of trypsin.

The catalytic mechanism of trypsin involves the recognition and binding of these basic amino acid residues in a specific pocket of its active site, known as the S1 pocket. The S1 pocket is characterized by the presence of a negatively charged aspartic acid residue (Asp189) at its base, which forms a salt bridge with the positively charged guanidinium or amino group of the substrate.

4-Methylbenzamidine, being a potent mimic of arginine, effectively competes with the natural substrate for binding to the active site. The positively charged amidinium group of 4-Methylbenzamidine forms a strong ionic interaction with Asp189 in the S1 pocket, thereby occluding the active site and preventing the binding and subsequent cleavage of the natural substrate. The methyl group at the 4th position of the benzene ring can further influence the binding affinity through hydrophobic interactions within the active site.

This binding is reversible, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is lowered or the substrate concentration is significantly increased.

Quantitative Analysis of Inhibition

| Inhibitor | Target Enzyme | Inhibition Type | Ki (Inhibition Constant) |

| Benzamidine | Trypsin | Competitive | ~19 µM[1] |

| Benzamidine Derivatives | Trypsin | Competitive | Varied (nM to µM range)[2] |

Note: The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.

Experimental Protocols